molecular formula C16H10ClNO B1421753 4-(2-Chlorobenzoyl)isoquinoline CAS No. 1187169-58-9

4-(2-Chlorobenzoyl)isoquinoline

Cat. No. B1421753
M. Wt: 267.71 g/mol
InChI Key: ZXMLXSHKJURURZ-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzoyl)isoquinoline, also known as 2-chloro-4-benzoylisoquinoline or CBQ, is an organic compound that falls under the category of isoquinoline derivatives. It has a molecular weight of 267.71 .


Molecular Structure Analysis

The molecular structure of 4-(2-Chlorobenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The InChI code for this compound is 1S/C16H10ClNO/c17-15-8-4-3-7-13 (15)16 (19)14-10-18-9-11-5-1-2-6-12 (11)14/h1-10H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-Chlorobenzoyl)isoquinoline include a molecular weight of 267.71 .

Scientific Research Applications

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, which include 4-(2-Chlorobenzoyl)isoquinoline, have shown significant promise in modern therapeutics. These compounds have been studied for their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer's disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial potentials. The comprehensive review by Danao et al. (2021) elaborates on the biological activities of isoquinoline and its synthetic derivatives, highlighting their importance as a class of chemical compounds for pharmacotherapeutic applications (Danao et al., 2021).

Anti-inflammatory and Anticancer Agents

The search for natural anti-inflammatory and anticancer agents has led to the investigation of various plant extracts and their constituents. Isoquinoline alkaloids, present in species like Annona muricata L., have been explored for their significant anti-inflammatory and anticancer properties. The study by Abdul Wahab et al. (2018) focuses on the leaves of Annona muricata L. as a source of potential agents for cancer therapy and inflammation treatment, indicating the broad therapeutic potential of isoquinoline alkaloids in treating such conditions (Abdul Wahab et al., 2018).

Binding Aspects and Drug Design

Isoquinoline alkaloids have also been studied for their nucleic acid-binding properties, which have implications for drug design. The review by Bhadra and Kumar (2012) discusses the interaction of isoquinoline alkaloids with nucleic acids and their potential as therapeutic agents, highlighting the structural and energetic aspects of their binding and the possibility of designing new drugs based on these natural compounds (Bhadra & Kumar, 2012).

Insights into Antioxidant Activity

The antioxidant activities of compounds related to 4-(2-Chlorobenzoyl)isoquinoline have been a subject of study, given their potential therapeutic benefits. Munteanu and Apetrei (2021) provide a critical overview of the most important tests used to determine the antioxidant activity of such compounds, shedding light on their applicability and the advantages and disadvantages of various analytical methods (Munteanu & Apetrei, 2021).

properties

IUPAC Name

(2-chlorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO/c17-15-8-4-3-7-13(15)16(19)14-10-18-9-11-5-1-2-6-12(11)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMLXSHKJURURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269830
Record name (2-Chlorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorobenzoyl)isoquinoline

CAS RN

1187169-58-9
Record name (2-Chlorophenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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